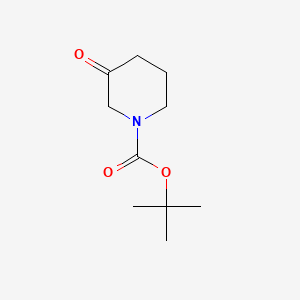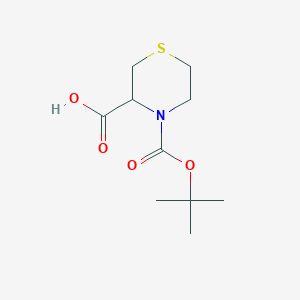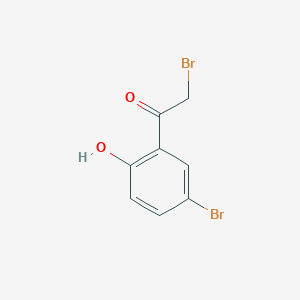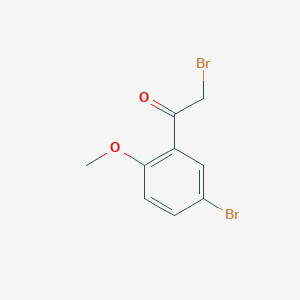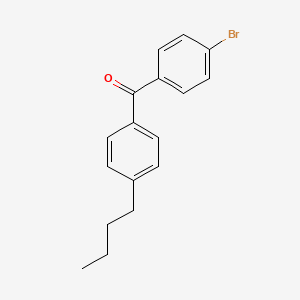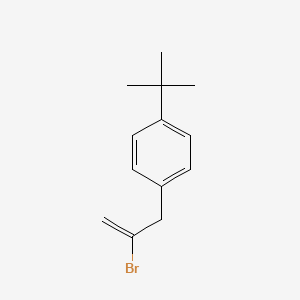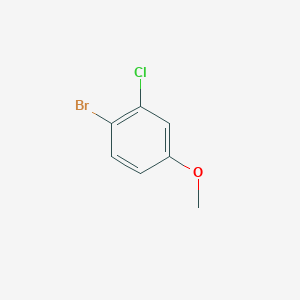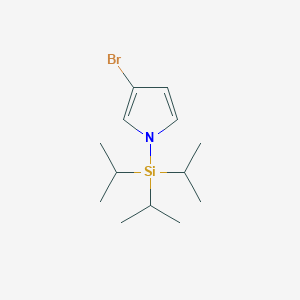
3-Bromo-1-(triisopropylsilyl)pyrrole
Overview
Description
3-Bromo-1-(triisopropylsilyl)pyrrole is a chemical compound with the molecular formula C13H24BrNSi and a molecular weight of 302.33 g/mol . It is a colorless to light yellow clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is used as a building block in organic synthesis, particularly in the synthesis of 3-substituted pyrroles .
Preparation Methods
The synthesis of 3-Bromo-1-(triisopropylsilyl)pyrrole typically involves the bromination of 1-(triisopropylsilyl)pyrrole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, usually around -78°C . After the reaction, the mixture is warmed to room temperature and purified by column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-Bromo-1-(triisopropylsilyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like m-chloroperbenzoic acid for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1-(triisopropylsilyl)pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(triisopropylsilyl)pyrrole depends on its specific applicationFor example, in medicinal chemistry, it can be used to synthesize molecules that inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
3-Bromo-1-(triisopropylsilyl)pyrrole can be compared to other similar compounds, such as:
1-(Triisopropylsilyl)pyrrole: This compound lacks the bromine atom and is used as a precursor in the synthesis of this compound.
3-Bromo-1-methyl-1H-1,2,4-triazole: Another brominated heterocycle, but with a different ring structure and applications.
4-Bromo-1H-pyrrole-2-carbonitrile: A brominated pyrrole with a nitrile group, used in different synthetic applications.
The uniqueness of this compound lies in its combination of the bromine atom and the triisopropylsilyl group, which makes it a versatile building block for various synthetic applications .
Properties
IUPAC Name |
(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAUTMPRKBSDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376882 | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-36-2 | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-1-(triisopropylsilyl)pyrrole in organic synthesis?
A1: this compound serves as a valuable building block for synthesizing diverse 3-substituted pyrroles. This compound readily undergoes halogen-metal exchange reactions, specifically with lithium reagents, to generate 3-lithiopyrroles. [, ] These highly reactive intermediates can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the 3-position of the pyrrole ring. [, ] This versatility makes this compound a key compound in constructing complex molecules containing the pyrrole motif.
Q2: Can you provide an example of how this compound is used in the synthesis of natural products?
A2: One notable application is its use in synthesizing Verrucarin E, a natural product with potential biological activity. [] The synthesis leverages the halogen-metal exchange reaction of this compound to incorporate a specific side chain at the 3-position of the pyrrole ring, a crucial step in constructing the Verrucarin E framework. [] This example highlights the utility of this compound in accessing complex natural product structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

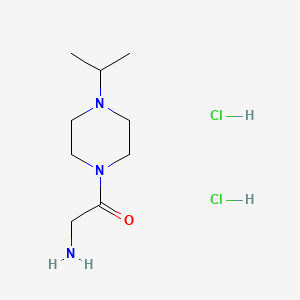
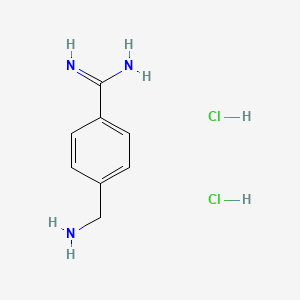
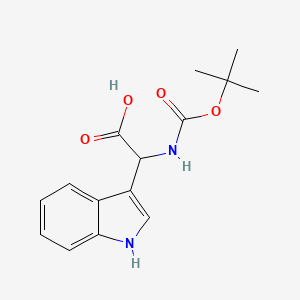
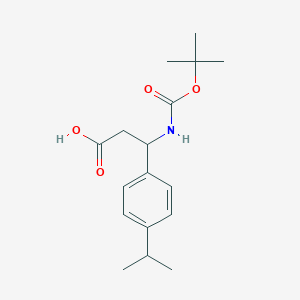
![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)
